molecular formula C19H33F3O B12514698 (10z)-1,1,1-Trifluorononadec-10-en-2-one

(10z)-1,1,1-Trifluorononadec-10-en-2-one

Cat. No.: B12514698
M. Wt: 334.5 g/mol
InChI Key: SOJGXPSMVNTNQL-UHFFFAOYSA-N
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Description

(10z)-1,1,1-Trifluorononadec-10-en-2-one: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a double bond at the 10th carbon position. This compound is part of the broader class of fluorinated organic molecules, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10z)-1,1,1-Trifluorononadec-10-en-2-one typically involves the introduction of a trifluoromethyl group into a nonadecene backbone. One common method is the reaction of nonadec-10-en-2-one with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (10z)-1,1,1-Trifluorononadec-10-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, (10z)-1,1,1-Trifluorononadec-10-en-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound’s fluorinated nature allows it to interact with biological systems in unique ways, making it a subject of interest in biochemical research. It is often studied for its potential effects on enzyme activity and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological activity makes it a candidate for drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (10z)-1,1,1-Trifluorononadec-10-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include alterations in enzyme kinetics and changes in cellular signaling processes.

Comparison with Similar Compounds

    (10z)-1,1,1-Trifluorononadeca-10,13-dien-2-one: This compound has an additional double bond, which may alter its reactivity and applications.

    10Z-Heptadecenoic acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in (10z)-1,1,1-Trifluorononadec-10-en-2-one distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H33F3O

Molecular Weight

334.5 g/mol

IUPAC Name

1,1,1-trifluorononadec-10-en-2-one

InChI

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3

InChI Key

SOJGXPSMVNTNQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

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